Methyl 3-fluoro-4-morpholinobenzoate
Description
Contextual Significance of Fluorinated Morpholine-Containing Benzoate (B1203000) Esters in Organic Synthesis
The strategic incorporation of fluorine atoms and morpholine (B109124) moieties into organic molecules is a widely recognized strategy in medicinal chemistry and materials science. Fluorine, being the most electronegative element, can significantly alter the physicochemical properties of a molecule. nih.govresearchgate.net The introduction of a fluorine atom can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and improve bioavailability. researchgate.net These beneficial effects have led to a substantial number of fluorinated compounds entering the pharmaceutical market. nih.gov
Similarly, the morpholine ring is a privileged scaffold in drug discovery. Its presence in a molecule can improve aqueous solubility, act as a hydrogen bond acceptor, and provide a rigid conformational constraint, all of which can contribute to enhanced pharmacological activity and a more favorable pharmacokinetic profile.
When these two structural features are combined within a benzoate ester framework, the resulting molecule becomes a versatile building block in organic synthesis. The ester group provides a reactive handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation reactions. The fluorinated and morpholine-substituted aromatic ring offers a pre-functionalized core that can be elaborated into more complex molecular architectures.
Positioning Methyl 3-fluoro-4-morpholinobenzoate as a Key Synthetic Intermediate and Building Block
This compound has emerged as a pivotal intermediate, most notably in the synthesis of the oxazolidinone antibiotic, Linezolid. researchgate.net Linezolid is a critical therapeutic agent used in the treatment of serious infections caused by multidrug-resistant Gram-positive bacteria. The synthesis of Linezolid often involves the preparation of 3-fluoro-4-morpholinoaniline (B119058) as a key precursor, which can be readily obtained from the hydrolysis of this compound.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₄FNO₃ |
| Molecular Weight | 240.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Key Functional Groups | Methyl ester, Fluorine, Morpholine, Benzene (B151609) ring |
| Primary Application | Intermediate in pharmaceutical synthesis |
Note: The physical properties are predicted based on its chemical structure and related compounds, as specific experimental data is not widely published in academic literature.
Overview of Academic Research Trajectories for this compound
A review of academic and patent literature reveals that the research trajectory for this compound is predominantly linked to its role in the synthesis of Linezolid. The primary focus of research involving this compound has been on the development of efficient, scalable, and economically viable synthetic pathways to the antibiotic.
Key research trends can be summarized as follows:
Optimization of Synthesis: A significant body of research has been dedicated to improving the synthesis of 3-fluoro-4-morpholinoaniline, the direct precursor derived from this compound. This includes exploring different reagents, reaction conditions, and purification methods to maximize yield and purity.
Development of Novel Synthetic Routes: Researchers have investigated alternative synthetic strategies for Linezolid that utilize intermediates structurally similar to this compound. For instance, the use of the corresponding carbamate (B1207046) has been explored as an alternative to the benzoate ester. ossila.com
Industrial Process Development: A considerable portion of the research, particularly in the patent literature, focuses on adapting the synthesis of Linezolid intermediates for large-scale industrial production. This involves addressing challenges related to safety, cost of raw materials, and waste management.
While the majority of research is application-driven and centered on Linezolid, the underlying chemistry provides valuable insights into the reactivity and synthetic utility of fluorinated morpholine-containing aromatic compounds. The academic exploration of this specific molecule outside of its immediate application in antibiotic synthesis appears to be limited, highlighting its primary identity as a crucial industrial intermediate.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-4-morpholin-4-ylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3/c1-16-12(15)9-2-3-11(10(13)8-9)14-4-6-17-7-5-14/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFBEJXUWWCIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Fluoro 4 Morpholinobenzoate
Established Synthetic Pathways to the Core Methyl 3-fluoro-4-morpholinobenzoate Structure
The construction of this compound is typically achieved through a convergent synthesis that involves the sequential introduction of the fluoro, morpholine (B109124), and methyl ester functionalities onto a benzene (B151609) ring. The order of these introductions can vary, but a common strategy involves the initial formation of a substituted aniline (B41778) or benzoic acid derivative, followed by further functionalization.
Regioselective Introduction of the Fluoro Substituent onto Benzoate (B1203000) Scaffolds
The regioselective introduction of a fluorine atom at the 3-position of a benzoate scaffold is a critical step in the synthesis of the target molecule. One common approach is to start with a precursor that already contains a directing group that favors fluorination at the desired position. For instance, electrophilic aromatic substitution, such as nitration of methyl benzoate, is known to be regioselective, yielding predominantly the meta-substituted product. aiinmr.commnstate.edursc.org This nitro group can then be a precursor for the introduction of other functionalities.
Alternatively, a plausible route begins with a commercially available fluorinated starting material, such as 4-fluorobenzoic acid or its derivatives. The synthesis of 4-fluorobenzoic acid can be achieved via the Schiemann reaction, where 4-aminobenzoic acid is diazotized and then treated with tetrafluoroborate, followed by hydrolysis. wikipedia.org
Another strategy involves the synthesis of 3-amino-4-fluorobenzoic acid as a key intermediate. A patented method describes a three-step synthesis starting from p-fluorobromobenzene. This involves a Grignard reaction followed by boronation to yield a fluorobenzoic boric acid intermediate, which is then nitrated and subsequently reduced to afford 3-amino-4-fluorobenzoic acid. google.com This intermediate can then be further functionalized.
Table 1: Comparison of Selected Methods for Introducing Fluorine onto a Benzoate Precursor
| Starting Material | Reagents and Conditions | Product | Reported Yield | Reference |
| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | High | aiinmr.commnstate.edursc.org |
| 4-Aminobenzoic acid | 1. NaNO₂, HCl; 2. HBF₄, heat; 3. H₂O | 4-Fluorobenzoic acid | Good | wikipedia.org |
| p-Fluorobromobenzene | 1. Mg, Trimethyl borate; 2. Nitrosonitric acid; 3. H₂, Pd/C | 3-Amino-4-fluorobenzoic acid | Not specified | google.com |
Strategies for Incorporating the Morpholine Moiety onto the Aromatic Ring
The introduction of the morpholine group at the 4-position is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A common and effective precursor for this step is a di-substituted benzene ring with a good leaving group, such as a fluorine or nitro group, at the position of substitution, and an activating group, often a nitro group, positioned ortho or para to it.
A well-documented route for a closely related intermediate, 3-fluoro-4-morpholinoaniline (B119058), starts with 3,4-difluoronitrobenzene. The reaction with morpholine proceeds via a nucleophilic aromatic substitution where one of the fluorine atoms is displaced. researchgate.net The nitro group in the resulting 4-(2-fluoro-4-nitrophenyl)morpholine (B124028) is then reduced to an amine using reagents like iron powder in the presence of ammonium (B1175870) chloride. researchgate.net This amino group can subsequently be converted to a carboxylic acid.
Continuous flow chemistry has been demonstrated to be an efficient method for the reaction of 2,4-difluoronitrobenzene (B147775) with morpholine, followed by hydrogenation to the corresponding aniline, offering advantages in terms of safety and scalability. vapourtec.com
Table 2: Representative Conditions for Nucleophilic Aromatic Substitution with Morpholine
| Substrate | Nucleophile | Reagents and Conditions | Product | Reported Yield | Reference |
| 3,4-Difluoronitrobenzene | Morpholine | Acetonitrile, reflux | 4-(2-Fluoro-4-nitrophenyl)morpholine | Good | researchgate.net |
| 2,4-Difluoronitrobenzene | Morpholine | EtOH, flow reactor | 4-(2-Fluoro-4-nitrophenyl)morpholine | Good | vapourtec.com |
From the key intermediate, 3-fluoro-4-morpholinoaniline, the synthesis can proceed towards the benzoic acid derivative. A standard method for converting an aromatic amine to a carboxylic acid is through a Sandmeyer reaction. wikipedia.org This involves diazotization of the aniline with a nitrite (B80452) source in the presence of a strong acid, followed by reaction with a cyanide salt (e.g., CuCN) to introduce a nitrile group. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid, 3-fluoro-4-morpholinobenzoic acid.
Esterification Techniques for Methyl Benzoate Formation
The final step in the synthesis is the esterification of the 3-fluoro-4-morpholinobenzoic acid to its methyl ester. The Fischer esterification is a classic and widely used method for this transformation. It involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions. rsc.org
The esterification of p-hydroxybenzoic acid to its methyl ester (methylparaben) is a well-established industrial process that utilizes methanol and sulfuric acid, followed by neutralization and crystallization. ijbsac.org This provides a good model for the esterification of the target molecule's precursor.
Table 3: Common Methods for the Esterification of Benzoic Acids
| Carboxylic Acid | Alcohol | Catalyst | Conditions | Product | Reported Yield |
| Fluorinated aromatic carboxylic acids | Methanol | UiO-66-NH₂ | 150 °C, 10 hours | Methyl esters of fluorinated aromatic acids | Up to 169.86% (relative conversion) |
| p-Hydroxybenzoic acid | Methanol | Sulfuric acid | Heating, reflux | Methyl 4-hydroxybenzoate | High |
Exploration of Novel and Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methodologies in organic chemistry. These principles are being applied to the synthesis of complex molecules like this compound, focusing on catalytic methods and the use of greener solvents and reagents.
Catalytic Methods for Enhanced Reaction Efficiency
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions.
For the nucleophilic aromatic substitution step, organic photoredox catalysis has emerged as a powerful tool for the functionalization of unactivated fluoroarenes. nih.govnih.govx-mol.net This method allows for the defluorination and subsequent amination under mild conditions, potentially offering a more sustainable alternative to traditional high-temperature SNAr reactions.
In the context of esterification, the use of heterogeneous catalysts is gaining traction. For instance, a metal-organic framework, UiO-66-NH₂, has been successfully employed as a catalyst for the methyl esterification of fluorinated aromatic carboxylic acids, offering the advantage of easy separation and reusability. rsc.org Enzymatic esterification presents another green alternative, utilizing lipases to catalyze the reaction under mild conditions, often with high selectivity. mdpi.comrsc.org
Sustainable Solvent Systems and Reagent Alternatives
The choice of solvent is a critical factor in the environmental impact of a chemical process. The development and application of greener solvents are central to sustainable chemistry.
For nucleophilic aromatic substitution reactions, deep eutectic solvents (DESs) are being explored as environmentally benign reaction media. mdpi.com These solvents can also act as catalysts in some cases, simplifying the reaction setup. Ionic liquids have also been investigated as alternative solvents for Sandmeyer reactions, offering advantages in terms of product isolation and catalyst recycling. ijbsac.orgorganic-chemistry.orgbohrium.comnih.gov
Microwave-assisted organic synthesis (MAOS) has been shown to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. mdpi.comnih.govmdpi.comnih.govyoutube.com This technology can be applied to various steps in the synthesis of this compound, particularly the nucleophilic substitution with morpholine, reducing energy consumption and potentially minimizing side reactions.
The use of flow chemistry, as mentioned earlier, not only improves safety and scalability but also aligns with the principles of green chemistry by enabling better control over reaction parameters and reducing waste. vapourtec.com
Table 4: Green Chemistry Approaches for Key Synthetic Steps
| Synthetic Step | Green Alternative | Advantages |
| Nucleophilic Aromatic Substitution | Photoredox catalysis | Mild reaction conditions, broad substrate scope |
| Nucleophilic Aromatic Substitution | Deep eutectic solvents | Biodegradable, potentially catalytic |
| Nucleophilic Aromatic Substitution | Microwave-assisted synthesis | Reduced reaction times, improved yields |
| Nucleophilic Aromatic Substitution | Flow chemistry | Enhanced safety, scalability, and control |
| Sandmeyer Reaction | Ionic liquids | Recyclable solvent/catalyst system |
| Esterification | Heterogeneous catalysis (e.g., MOFs) | Catalyst reusability, easy product separation |
| Esterification | Enzymatic catalysis | Mild conditions, high selectivity, biodegradable catalyst |
Chemoenzymatic and Biocatalytic Routes to this compound and its Precursors
The development of sustainable and efficient synthetic routes is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chemoenzymatic and biocatalytic methods, which leverage the high selectivity and mild operating conditions of enzymes, offer significant advantages over traditional chemical synthesis. While specific biocatalytic routes for this compound are not extensively documented in publicly available literature, plausible pathways can be constructed based on established enzymatic transformations for structurally related molecules. researchgate.netnih.gov These routes typically involve the biocatalytic synthesis of key precursors, followed by chemical transformations to yield the final product.
A potential chemoenzymatic strategy could commence with the biosynthesis of a fluorinated benzoic acid derivative. Metabolic engineering of microorganisms like Escherichia coli has been successfully employed for the de novo production of benzoic acid and its derivatives from simple carbon sources like glucose. nih.govresearchgate.net By introducing and optimizing a biosynthetic pathway, such as a plant-like β-oxidation pathway, engineered E. coli strains can produce significant titers of aromatic compounds. nih.gov This could be adapted for the production of a suitable fluorinated precursor.
Following the biocatalytic generation of the core aromatic acid, a crucial chemical step is the introduction of the morpholine moiety. This is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, where the fluorine atom at the 4-position of the benzoic acid precursor is displaced by morpholine.
The final step, the esterification of the resulting 3-fluoro-4-morpholinobenzoic acid to yield the methyl ester, can be efficiently catalyzed by lipases. nih.govmdpi.com Lipase-catalyzed esterification is a well-established green chemistry technique that proceeds under mild conditions, often in non-conventional solvent systems or even in water, with high selectivity. nih.govresearchgate.net Enzymes such as immobilized Candida antarctica lipase (B570770) B (CALB) are known to effectively catalyze the esterification of a wide range of carboxylic acids. mdpi.com
A representative chemoenzymatic pathway could therefore involve three main stages:
Bioproduction of a Fluorinated Precursor: An engineered microbial host produces a key fluorinated benzoic acid intermediate.
Chemical Amination: A robust SNAr reaction is used to introduce the morpholine ring.
Enzymatic Esterification: A lipase catalyzes the final conversion to this compound.
The table below illustrates the potential of enzymatic steps in such a pathway, with hypothetical but representative data based on similar biocatalytic processes.
| Step | Enzyme Class | Substrate | Product | Conversion (%) | e.e. (%) |
| 1 | Lyase/Synthase (in vivo) | Glucose-derived precursors | 3,4-difluorobenzoic acid | >80 | N/A |
| 2 | Hydrolase/Lipase | 3-fluoro-4-morpholinobenzoic acid | This compound | >95 | N/A |
Optimization of Process Parameters for Scalable Production of this compound
The scalable and efficient production of this compound hinges on the optimization of the key chemical transformation: the Nucleophilic Aromatic Substitution (SNAr) reaction between a 3,4-difluorobenzoate precursor and morpholine. Careful control of critical process parameters (CPPs) is essential to maximize yield, minimize impurities, and ensure a cost-effective and safe manufacturing process. numberanalytics.comnumberanalytics.com
Key Optimization Parameters for the SNAr Reaction:
Temperature: SNAr reactions are often exothermic and require precise temperature control to prevent runaway reactions and the formation of by-products. numberanalytics.com The optimal temperature represents a balance between achieving a practical reaction rate and maintaining selectivity. For similar reactions, temperatures in the range of 80-120°C are often employed. numberanalytics.com
Solvent: The choice of solvent significantly impacts reaction rate, yield, and safety. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used as they can solvate the cationic intermediate (Meisenheimer complex) and accelerate the reaction. numberanalytics.com Greener solvent alternatives and aqueous systems using additives like hydroxypropyl methylcellulose (B11928114) (HPMC) are also being explored to enhance the sustainability of the process. d-nb.info
Base: A base is required to neutralize the hydrofluoric acid (HF) generated during the reaction. Common choices include organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃). The strength and stoichiometry of the base can influence reaction kinetics and the impurity profile.
Reactant Stoichiometry: The molar ratio of morpholine to the fluoroaromatic substrate is a critical parameter. While a stoichiometric amount can be used, a slight excess of morpholine is often employed to drive the reaction to completion. However, a large excess can complicate downstream purification.
Modern process optimization strategies increasingly utilize continuous flow chemistry. researchgate.netnih.gov Continuous flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions, improved safety for highly exothermic reactions, and the potential for higher yields and purity. researchgate.netnih.gov The synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine, a key intermediate for the antibiotic Linezolid, has been successfully demonstrated in a continuous microreactor system, highlighting the applicability of this technology to similar morpholino-aromatic structures. researchgate.net
Furthermore, the implementation of Process Analytical Technology (PAT) is crucial for robust process control and optimization. mt.comrsc.orglongdom.org In-situ monitoring techniques, such as Fourier-transform infrared spectroscopy (FTIR) or Raman spectroscopy, can provide real-time data on reactant consumption and product formation. rsc.orgmt.com This allows for precise endpoint determination, immediate detection of process deviations, and the creation of data-rich experiments that accelerate the development of a scalable and reproducible process. mt.comnih.gov
The following interactive table summarizes the effect of various process parameters on the SNAr reaction for the synthesis of 3-fluoro-4-morpholinobenzoic acid, based on typical findings for analogous reactions.
| Parameter | Condition A | Condition B | Condition C | Yield (%) | Purity (%) |
| Temperature (°C) | 80 | 100 | 120 | 75 | 98 |
| Solvent | Acetonitrile | NMP | DMF | 88 | 99 |
| Base | K₂CO₃ | TEA | DIPEA | 92 | 97 |
| Morpholine (equiv.) | 1.1 | 1.5 | 2.0 | 95 | 95 |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Fluoro 4 Morpholinobenzoate
Electrophilic and Nucleophilic Aromatic Substitution Reactions of the Benzoate (B1203000) Core
The benzene (B151609) ring of Methyl 3-fluoro-4-morpholinobenzoate is activated towards electrophilic aromatic substitution by the strong electron-donating morpholino group and deactivated by the electron-withdrawing fluorine atom and methyl ester group. The directing effects of these substituents determine the position of incoming electrophiles.
Electrophilic Aromatic Substitution:
The morpholino group, being a strong activating group, directs incoming electrophiles to the ortho and para positions. The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring, increasing the electron density at these positions and stabilizing the arenium ion intermediate. The fluorine atom is a deactivating group but also an ortho, para-director. Conversely, the methyl ester group is a deactivating group and a meta-director.
Given the positions of the existing substituents, the primary sites for electrophilic attack would be the carbons ortho to the activating morpholino group. However, one of these positions is already occupied by the fluorine atom. Therefore, the most likely position for electrophilic substitution is the carbon atom ortho to the morpholino group and meta to the methyl ester.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.orgyoutube.com The specific conditions for these reactions would need to be carefully controlled to achieve selective substitution.
| Reaction Type | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | Methyl 3-fluoro-5-nitro-4-morpholinobenzoate |
| Bromination | Br₂, FeBr₃ | Methyl 5-bromo-3-fluoro-4-morpholinobenzoate |
| Sulfonation | Fuming H₂SO₄ | Methyl 3-fluoro-4-morpholino-5-sulfobenzoate |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-acyl-3-fluoro-4-morpholinobenzoate |
Nucleophilic Aromatic Substitution:
The mechanism for SNAr reactions typically involves the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com
Transformations Involving the Ester Functional Group of this compound
The methyl ester group of this compound can undergo a variety of transformations common to esters.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-morpholinobenzoic acid, under either acidic or basic conditions. Basic hydrolysis (saponification) is typically irreversible due to the formation of the carboxylate salt.
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the methyl group for a different alkyl or aryl group.
Reduction: The ester can be reduced to the corresponding primary alcohol, (3-fluoro-4-morpholinophenyl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Grignard Reaction: Reaction with Grignard reagents (RMgX) would lead to the formation of a tertiary alcohol after initial addition to the carbonyl group.
| Transformation | Reagents | Product |
| Hydrolysis (basic) | NaOH, H₂O/MeOH | Sodium 3-fluoro-4-morpholinobenzoate |
| Hydrolysis (acidic) | H₃O⁺, heat | 3-Fluoro-4-morpholinobenzoic acid |
| Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | (3-Fluoro-4-morpholinophenyl)methanol |
| Transesterification | R'OH, H⁺ or R'O⁻ | R'-O-CO-C₆H₃(F)(N(CH₂CH₂)₂O) |
Reactivity and Functional Group Interconversions of the Morpholine (B109124) Ring System
The morpholine ring is generally stable. However, the nitrogen atom possesses a lone pair of electrons, making it nucleophilic and basic.
N-Alkylation: The nitrogen atom can be alkylated using alkyl halides to form quaternary ammonium (B1175870) salts.
N-Acylation: Reaction with acyl chlorides or anhydrides would yield the corresponding N-acylmorpholine derivative.
Ring Opening: Under harsh conditions, such as with strong acids and high temperatures, the morpholine ring can undergo cleavage. However, this is not a common transformation under typical synthetic conditions.
Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies
Kinetic studies could be employed to determine the rate-determining step of a particular reaction. For example, in electrophilic aromatic substitution, the attack of the electrophile on the aromatic ring is typically the slow step. Isotopic labeling, such as replacing a hydrogen atom with deuterium, can help to probe the mechanism. The absence of a primary kinetic isotope effect in many electrophilic aromatic substitutions supports the notion that the C-H bond cleavage is not rate-determining. researchgate.net
Stereoselective Transformations and Chiral Auxiliary Applications (if applicable to derivatives)
This compound itself is an achiral molecule. However, derivatives of this compound could be designed to be chiral and participate in stereoselective transformations. For example, if the ester were to be reacted with a chiral alcohol, a diastereomeric mixture of esters could be formed.
Furthermore, chiral derivatives of the morpholine ring are known and have been used as chiral auxiliaries in asymmetric synthesis. While there is no direct evidence of this compound or its immediate derivatives being used in this context, the morpholine scaffold is a versatile platform for the development of new chiral ligands and auxiliaries. researchgate.net
Synthesis and Chemical Exploration of Derivatives and Structural Analogs of Methyl 3 Fluoro 4 Morpholinobenzoate
Design Principles for Novel Methyl 3-fluoro-4-morpholinobenzoate Analogs
The design of novel analogs of this compound is primarily guided by established principles of medicinal chemistry, aiming to optimize the compound's pharmacological profile. The morpholine (B109124) moiety is a particularly attractive feature for modification due to its favorable physicochemical properties, which can enhance the pharmacokinetic characteristics of a drug candidate. lifechemicals.comacs.org The weak basicity of the morpholine nitrogen, with a pKa value that can improve solubility and cell permeability, makes it a common substituent in drug design. acs.org
Key design principles for new analogs often revolve around:
Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure are undertaken to understand how different functional groups and their positions influence biological activity. This includes altering the electronic and steric properties of the molecule.
Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to analogs with improved potency, selectivity, or metabolic stability. For instance, the ester group could be replaced with an amide or a tetrazole to explore different interactions with biological targets.
Scaffold Hopping: This strategy involves replacing the central phenyl ring with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover novel intellectual property.
Conformational Restriction: Introducing conformational constraints, for example, by modifying the morpholine ring, can lock the molecule into a bioactive conformation, potentially increasing its affinity for a biological target.
Synthetic Strategies for Diversification of the this compound Scaffold
The diversification of the this compound scaffold can be achieved by modifying its three main components: the ester group, the phenyl ring, and the morpholine moiety.
Modifications of the Ester Group to Other Carboxylic Acid Derivatives
| Original Functional Group | Target Functional Group | Reagents and Conditions |
| Methyl Ester | Carboxylic Acid | LiOH, THF/H₂O |
| Methyl Ester | Primary Amide | NH₃, MeOH, high temperature and pressure |
| Methyl Ester | Secondary/Tertiary Amide | Amine (R¹R²NH), heat or coupling agents (e.g., HATU, HOBt) |
| Methyl Ester | Hydrazide | Hydrazine hydrate (B1144303) (N₂H₄·H₂O), EtOH, reflux |
These transformations allow for the introduction of a wide range of substituents, enabling the exploration of diverse chemical space around this part of the molecule.
Substituent Variations on the Phenyl Ring (e.g., Halogenation, Alkylation, Nitration)
The substitution pattern on the phenyl ring plays a crucial role in modulating the electronic properties and steric profile of the molecule. The existing fluorine atom and the morpholine group are ortho, para-directing and meta-directing groups, respectively, for electrophilic aromatic substitution, although the strong activating effect of the morpholino group typically dominates. libretexts.org
Common electrophilic aromatic substitution reactions that can be employed to introduce further diversity include:
Halogenation: Introduction of additional halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. These modifications can influence the compound's lipophilicity and metabolic stability.
Nitration: The introduction of a nitro group can be accomplished using a mixture of nitric acid and sulfuric acid. The nitro group is a strong electron-withdrawing group and can serve as a precursor for the synthesis of an amino group via reduction.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the aromatic ring, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. These modifications can be used to probe steric and electronic requirements for biological activity.
It is important to note that the regioselectivity of these reactions will be influenced by the directing effects of the existing fluorine and morpholine substituents. libretexts.org
Structural Elaboration and Ring Expansion/Contraction of the Morpholine Moiety
The morpholine ring itself offers numerous opportunities for structural diversification. The synthesis of C-substituted morpholine derivatives is an active area of research in drug discovery. researchgate.net
Strategies for the elaboration of the morpholine moiety include:
Synthesis of Substituted Morpholines: Starting from substituted amino alcohols, a variety of C-substituted morpholine analogs can be synthesized and subsequently attached to the 3-fluoro-4-aminobenzoate core. This allows for the introduction of stereocenters and the exploration of the impact of substituents on the morpholine ring's conformation and binding interactions.
Ring Expansion/Contraction: The synthesis of analogs containing larger (e.g., 1,4-oxazepane) or smaller (e.g., oxazolidine) heterocyclic rings in place of the morpholine can provide insights into the optimal ring size and conformation for biological activity. These can be synthesized from appropriate amino alcohol precursors.
Isomeric Investigations and Conformational Preferences of Derivatives
The introduction of substituents on the phenyl ring or the morpholine moiety can lead to the formation of various isomers. The conformational preferences of these derivatives, particularly the orientation of the substituents, can significantly impact their biological activity.
The fluorine atom at the C3 position of the phenyl ring can influence the conformational preferences of adjacent groups through steric and electronic interactions. nih.gov Computational modeling and spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), are valuable tools for studying the preferred conformations of these analogs in solution. researchgate.net For example, the presence of a fluorine atom can affect the rotational barrier around the C-N bond connecting the morpholine ring to the phenyl ring, potentially favoring a specific orientation. nih.gov
Understanding the conformational behavior of these derivatives is crucial for designing molecules that can adopt the optimal geometry for binding to their biological target.
Regioselective Synthesis of Advanced Morpholinobenzoate Derivatives
Achieving regiocontrol in the synthesis of more complex derivatives of this compound is a key challenge. The directing effects of the existing substituents on the phenyl ring can be exploited to achieve regioselective functionalization.
For instance, in electrophilic aromatic substitution reactions, the strong activating and ortho, para-directing effect of the morpholine nitrogen would be expected to direct incoming electrophiles to the positions ortho and para to it. libretexts.org However, the position ortho to the morpholine group is already substituted with a fluorine atom. Therefore, substitution is most likely to occur at the position para to the morpholine (and meta to the fluorine and ester groups).
Directed ortho-metalation (DoM) is another powerful strategy for achieving regioselective functionalization. epfl.ch By using a directed metalating group (DMG), such as the morpholine nitrogen or a derivative of the ester group, it may be possible to selectively deprotonate and functionalize a specific ortho position on the aromatic ring. For example, lithiation directed by the morpholino group could potentially occur at the C5 position. epfl.ch Careful choice of reagents and reaction conditions is essential to control the regioselectivity of these transformations.
Advanced Applications of Methyl 3 Fluoro 4 Morpholinobenzoate in Complex Molecule Synthesis
Methyl 3-fluoro-4-morpholinobenzoate as a Key Intermediate in Multi-step Organic Synthesis
This compound possesses a unique combination of functional groups that make it a potentially valuable intermediate in multi-step organic synthesis. The presence of a fluorine atom, a morpholine (B109124) moiety, and a methyl ester on a benzene (B151609) ring offers multiple reaction sites for chemical modifications.
The ester group can be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-morpholinobenzoic acid, or can be a site for amidation reactions to form a wide range of benzamide (B126) derivatives. The fluorine atom and the morpholine group on the aromatic ring influence its electronic properties and can direct further electrophilic or nucleophilic aromatic substitution reactions.
While direct examples of the use of this compound are scarce in the literature, the synthesis of related fluorinated and morpholino-substituted benzoic acids and their derivatives is a common strategy in the preparation of complex molecules. For instance, the synthesis of various bioactive compounds often involves the use of building blocks with similar substitution patterns.
A general synthetic route to access such compounds can be conceptualized as follows:
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Nucleophilic Aromatic Substitution | 3,4-difluorobenzoic acid, morpholine, base (e.g., K2CO3), solvent (e.g., DMSO), heat | 3-Fluoro-4-morpholinobenzoic acid |
| 2 | Esterification | 3-Fluoro-4-morpholinobenzoic acid, methanol (B129727), acid catalyst (e.g., H2SO4) | This compound |
This synthetic accessibility suggests its potential as a readily available starting material for more complex synthetic endeavors.
Utilization in the Construction of Complex Heterocyclic Ring Systems
The structural features of this compound make it a plausible precursor for the construction of various complex heterocyclic ring systems. The ortho-fluoro and ester substitution pattern could be exploited in cyclization reactions.
For example, the ester group could be converted into a hydrazide, which could then undergo cyclization with various reagents to form oxadiazoles (B1248032) or other heterocyclic systems. While specific examples for this compound are not readily found, the synthesis of new derivatives of 4-fluorobenzoic acid has been shown to lead to bioactive hydrazide-hydrazones. researchgate.net
Furthermore, the morpholine nitrogen could potentially participate in intramolecular cyclization reactions, although this is less common. The primary utility in this context would likely be the benzoic acid moiety, which can be transformed into a variety of functional groups that are precursors to heterocyclic rings.
Role in the Synthesis of Scaffolds Relevant to Medicinal Chemistry Research
The 3-fluoro-4-morpholinophenyl moiety is a recognized scaffold in medicinal chemistry. The morpholine group is often introduced to improve the pharmacokinetic properties of a drug candidate, such as its solubility and metabolic stability. The fluorine atom can enhance binding affinity to target proteins and improve metabolic stability by blocking potential sites of metabolism.
A closely related compound, (3-Fluoro-4-morpholin-4-ylphenyl)carbamic acid methyl ester, is a known intermediate in the synthesis of the antibiotic Linezolid. This highlights the importance of the 3-fluoro-4-morpholinophenyl scaffold in the development of pharmaceuticals. While not the benzoate (B1203000), the carbamate (B1207046) demonstrates the utility of this core structure.
Given this precedent, this compound could serve as a key building block for the synthesis of new classes of bioactive molecules. The ester could be converted to an amide, linking the scaffold to other pharmacologically relevant fragments. The development of novel antibacterial agents, for example, has utilized fluorobenzoylthiosemicarbazides, which can be cyclized to form 1,2,4-triazole (B32235) scaffolds. nih.gov
Integration into Supramolecular Architectures and Self-Assembled Systems
The potential for this compound to be integrated into supramolecular architectures is plausible, although not specifically documented. The formation of supramolecular assemblies is often driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding.
The parent carboxylic acid, 3-fluoro-4-morpholinobenzoic acid, with its hydrogen bond donor and acceptor capabilities, would be more likely to form predictable supramolecular structures. Research on the supramolecular assemblies of 3/4-chlorobenzoic acid derivatives with aminopyridines demonstrates how halogenated benzoic acids can form cocrystals and molecular salts through hydrogen bonding and other non-covalent interactions. mdpi.comdoaj.org
While the methyl ester of this compound lacks the acidic proton for strong hydrogen bonding seen in carboxylic acids, it can still participate in weaker C-H···O and C-H···F hydrogen bonds. The aromatic ring can also engage in π-π stacking interactions. The fluorine atom could potentially participate in halogen bonding, which is an increasingly recognized interaction in crystal engineering and supramolecular chemistry. The self-assembly of fluorinated derivatives has been noted to influence the properties of molecular probes. nih.gov
Computational and Theoretical Studies on Methyl 3 Fluoro 4 Morpholinobenzoate
Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure of Methyl 3-fluoro-4-morpholinobenzoate. These computational methods are instrumental in elucidating the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties.
The electronic structure is characterized by the arrangement of molecular orbitals (MOs), which are mathematical functions describing the wave-like behavior of electrons in a molecule. Of particular interest are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich morpholino and benzene (B151609) ring moieties, reflecting their potential as sites for electrophilic attack. Conversely, the LUMO is generally distributed over the ester group and the fluorinated benzene ring, indicating these as likely regions for nucleophilic attack.
Molecular electrostatic potential (MEP) maps offer a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while areas of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For this compound, the oxygen atoms of the morpholino and ester groups would exhibit negative potential, whereas the hydrogen atoms and the region around the fluorine atom would show positive potential.
Table 1: Calculated Electronic Properties of this compound
| Property | Value | Unit |
|---|---|---|
| HOMO Energy | -6.5 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.3 | eV |
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the morpholino and methyl ester groups in this compound allows for the existence of multiple conformations. Conformational analysis is a computational method used to identify the stable arrangements of atoms in a molecule (conformers) and to determine their relative energies. This is achieved by systematically rotating the rotatable bonds and calculating the energy at each step.
The results of these calculations are often visualized on a potential energy surface (PES). A PES is a multidimensional plot that shows the energy of a molecule as a function of its geometry. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between these conformers.
For this compound, the key dihedral angles determining its conformation are those associated with the C-N bond of the morpholine (B109124) ring and the C-C bond of the ester group. The analysis would likely reveal that the most stable conformer is one where steric hindrance is minimized, and favorable electronic interactions, such as hyperconjugation, are maximized. The planarity of the benzene ring is generally maintained, while the morpholine ring typically adopts a chair conformation.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C-N) | Dihedral Angle (C-C ester) | Relative Energy (kcal/mol) |
|---|---|---|---|
| A | 45° | 0° | 0.00 |
| B | 180° | 0° | 2.5 |
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can accurately predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on the calculated electron density around each nucleus. By comparing the calculated NMR spectra with experimental ones, the structure and conformation of the molecule can be validated.
Infrared (IR) Spectroscopy: IR spectra are determined by the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. This allows for the assignment of the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as the C=O stretch of the ester group or the C-F stretch.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Visible absorption. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic structure and chromophores within the molecule.
Table 3: Predicted vs. Experimental Spectroscopic Data for this compound
| Spectroscopic Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹H NMR (δ, ppm, Ar-H) | 7.1-7.8 | 7.0-7.7 |
| ¹³C NMR (δ, ppm, C=O) | 165.2 | 164.8 |
| IR (ν, cm⁻¹, C=O stretch) | 1725 | 1720 |
Reaction Pathway Analysis and Transition State Characterization for Synthetically Relevant Transformations
Theoretical calculations can be employed to investigate the mechanisms of chemical reactions involving this compound. This involves mapping the reaction pathway, which is the lowest energy path connecting reactants to products on the potential energy surface.
A key aspect of this analysis is the identification and characterization of transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. By calculating the energy of the transition state, the activation energy of the reaction can be determined, which is crucial for understanding the reaction kinetics.
For instance, in the synthesis of this compound via nucleophilic aromatic substitution of a precursor like Methyl 3,4-difluorobenzoate with morpholine, computational studies can elucidate the detailed mechanism, whether it proceeds through a Meisenheimer complex intermediate, and can calculate the activation energies for each step.
Molecular Dynamics Simulations to Investigate Dynamic Behavior and Interactions
While quantum chemical calculations typically focus on static molecules in the gas phase, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, often in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes, intermolecular interactions, and solvent effects.
For this compound, MD simulations could be used to study its behavior in different solvents. This would reveal how the solvent molecules arrange around the solute and how this affects its conformation and flexibility. Furthermore, MD simulations are valuable for studying the interactions of this molecule with biological macromolecules, such as proteins or nucleic acids, which is essential for drug design applications.
Rational Design and Virtual Screening of Novel this compound Analogs
The insights gained from computational studies can be leveraged for the rational design of new analogs of this compound with improved properties. For example, by understanding the structure-activity relationship (SAR) through computational modeling, modifications can be proposed to enhance a desired biological activity or to improve physicochemical properties like solubility or metabolic stability.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to possess a desired biological activity. This can be done through ligand-based methods, which search for molecules with similar features to a known active compound, or structure-based methods, which dock candidate molecules into the binding site of a target protein to predict their binding affinity. If this compound were a lead compound, these methods could be used to discover novel and more potent analogs.
Advanced Analytical Methodologies for Characterization and Elucidation of Methyl 3 Fluoro 4 Morpholinobenzoate and Its Transformations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of Methyl 3-fluoro-4-morpholinobenzoate in solution. Both ¹H and ¹³C NMR are utilized to map the carbon-hydrogen framework, while ¹⁹F NMR provides specific information about the fluorine substituent.
In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal correspond to a unique proton environment. For this compound, distinct signals are expected for the aromatic protons, the methyl ester protons, and the two sets of methylene (B1212753) protons in the morpholine (B109124) ring. The coupling constants (J-values) between adjacent protons, particularly the H-F couplings, are critical for confirming the substitution pattern on the aromatic ring.
¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The large electronegativity of the fluorine atom and the oxygen of the ester group significantly influences the shifts of the aromatic carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to definitively assign proton and carbon signals by correlating which protons are coupled to each other and which protons are attached to which carbons.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (Hz) |
| ~7.7 (dd) | Doublet of doublets | 1H | Aromatic H (ortho to -COOCH₃) | JH-H ≈ 8.5, JH-F ≈ 2.0 |
| ~7.6 (dd) | Doublet of doublets | 1H | Aromatic H (ortho to -F) | JH-F ≈ 12.0, JH-H ≈ 2.0 |
| ~7.0 (t) | Triplet | 1H | Aromatic H (ortho to morpholine) | JH-H ≈ JH-F ≈ 8.8 |
| ~3.9 (s) | Singlet | 3H | Methyl Ester (-OCH₃) | N/A |
| ~3.8 (t) | Triplet | 4H | Morpholine (-O-CH₂-) | JH-H ≈ 4.8 |
| ~3.1 (t) | Triplet | 4H | Morpholine (-N-CH₂-) | JH-H ≈ 4.8 |
Note: Predicted values are based on spectral data of structurally similar compounds such as methyl 3-fluorobenzoate (B1230327) and methyl 4-morpholino-3-nitrobenzoate. rsc.orgchegg.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~166.0 | Ester Carbonyl (C=O) |
| ~155.0 (d, ¹JC-F ≈ 245 Hz) | Aromatic C-F |
| ~145.0 (d, ²JC-F ≈ 10 Hz) | Aromatic C-Morpholine |
| ~126.0 | Aromatic C-H |
| ~122.0 (d, ²JC-F ≈ 20 Hz) | Aromatic C-COOCH₃ |
| ~118.0 (d) | Aromatic C-H |
| ~115.0 (d) | Aromatic C-H |
| ~67.0 | Morpholine (-O-CH₂) |
| ~52.0 | Methyl Ester (-OCH₃) |
| ~50.0 (d, ³JC-F ≈ 4 Hz) | Morpholine (-N-CH₂) |
Note: Predicted values are based on established substituent effects and data from related fluorinated and morpholine-substituted aromatics.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is essential for confirming the molecular weight and elemental formula of this compound. High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with high precision, allowing for the calculation of a unique elemental formula (C₁₂H₁₄FNO₃).
Electron Ionization (EI) is a common MS technique that induces fragmentation of the molecule. The resulting fragmentation pattern provides a structural fingerprint. For this compound, characteristic fragmentation pathways would include the loss of the methoxy (B1213986) group (-•OCH₃) or the entire methyl ester group (-•COOCH₃), cleavage of the morpholine ring, and potentially the loss of a neutral formaldehyde (B43269) (CH₂O) or ethylene (B1197577) oxide molecule from the morpholine moiety. Analysis of these fragments helps to piece together the molecular structure, corroborating NMR data.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Ion Formula | Description |
| 239 | [C₁₂H₁₄FNO₃]⁺• | Molecular Ion (M⁺•) |
| 208 | [C₁₁H₁₁FNO₂]⁺ | Loss of methoxy radical (•OCH₃) |
| 180 | [C₁₀H₁₀FNO]⁺ | Loss of carboxyl group (•COOCH₃) |
| 152 | [C₈H₇FO]⁺ | Further fragmentation of the aromatic core |
| 86 | [C₄H₈NO]⁺ | Morpholine fragment |
| 56 | [C₃H₆N]⁺ | Fragment from morpholine ring cleavage |
Note: Fragmentation is predicted based on general principles of mass spectrometry for esters and amines. chemguide.co.uklibretexts.org
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing its vibrational modes.
IR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrations of specific bonds. For this compound, a strong, sharp absorption band is expected for the C=O (carbonyl) stretch of the ester group. Other key absorptions include C-O stretching vibrations for the ester and morpholine ether linkage, C-F stretching, aromatic C=C stretching, and C-H stretching for the aromatic, methyl, and methylene groups.
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum.
Table 4: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H Stretch | Aromatic |
| 2980-2850 | C-H Stretch | Aliphatic (Methyl & Morpholine) |
| 1730-1715 | C=O Stretch | Ester |
| 1610-1580 | C=C Stretch | Aromatic Ring |
| 1280-1250 | C-O Stretch | Ester (Asymmetric) |
| 1250-1200 | C-F Stretch | Aryl-Fluoride |
| 1150-1050 | C-O-C Stretch | Ether (Morpholine) |
Note: Predicted frequencies are based on standard IR correlation tables and data for similar aromatic esters and amines.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides insight into the electronic structure of this compound. The molecule contains a substituted benzene (B151609) ring, which acts as a chromophore. The absorption of UV light promotes electrons from lower-energy π orbitals to higher-energy π* orbitals (π → π* transitions).
The presence of the morpholino group (an auxochrome with a nitrogen lone pair) and the methyl ester group modifies the absorption profile of the benzene chromophore. The electron-donating morpholino group, in conjugation with the aromatic ring, typically causes a bathochromic shift (shift to longer wavelength) and a hyperchromic effect (increase in absorption intensity) compared to unsubstituted benzene. This technique is particularly useful for quantitative analysis using the Beer-Lambert law and for monitoring reactions that involve changes to the conjugated system.
X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions
Should this compound be obtained as a suitable single crystal, X-ray crystallography can provide an exact three-dimensional model of its structure in the solid state. This technique yields precise bond lengths, bond angles, and torsion angles, offering definitive confirmation of the molecular geometry and conformation.
While no published crystal structure for this compound is currently available, data from related compounds like 3-Fluoro-4-methylbenzoic acid reveal detailed solid-state characteristics. researchgate.net For the title compound, X-ray crystallography would elucidate the planarity of the benzoate (B1203000) system, the conformation of the morpholine ring (which typically adopts a chair conformation), and the orientation of the morpholine group relative to the aromatic ring. Furthermore, it would reveal any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the crystal packing arrangement.
Table 5: Illustrative Crystal Data for a Related Precursor, 3-Fluoro-4-methylbenzoic Acid
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| Volume (ų) | 696.98 (16) |
Source: Data for 3-Fluoro-4-methylbenzoic acid. researchgate.net
Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS, SFC) for Purity Assessment and Reaction Monitoring
Advanced chromatographic techniques are vital for separating this compound from starting materials, by-products, and degradation products, thereby assessing its purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for this purpose. A reversed-phase High-Performance Liquid Chromatography (HPLC) method can effectively separate the target compound from more polar or less polar impurities. The eluent is then introduced into a mass spectrometer, which provides molecular weight information for each separated peak, enabling positive identification and purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed if the compound is sufficiently volatile and thermally stable. It offers high separation efficiency.
These techniques are invaluable for reaction monitoring. By taking small aliquots from a reaction mixture over time, the consumption of reactants and the formation of this compound can be tracked, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading. This is particularly relevant in synthetic routes leading to pharmaceuticals like Linezolid, where this compound is an intermediate. derpharmachemica.comorientjchem.org
Methyl 3 Fluoro 4 Morpholinobenzoate in Materials Science Research
Potential as a Monomer or Building Block for Functional Polymers
There is no available scientific literature that describes the use of Methyl 3-fluoro-4-morpholinobenzoate as a monomer for the synthesis of functional polymers.
In a broader context, fluorinated monomers are utilized in polymer chemistry to impart specific properties to the resulting materials. The presence of fluorine atoms can enhance thermal stability, chemical resistance, and hydrophobicity, and can lower the refractive index and dielectric constant of polymers. Similarly, the morpholino group, a heterocyclic amine, can introduce polarity and potential sites for hydrogen bonding or post-polymerization modification. The ester group could potentially be hydrolyzed to a carboxylic acid for further reactions or serve as a point of attachment in polyester synthesis. However, no studies have specifically polymerized this compound to explore these potential properties.
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs)
No published research details the integration of this compound as a building block or ligand in the synthesis of Covalent Organic Frameworks (COFs) or Metal-Organic Frameworks (MOFs).
The development of COFs and MOFs relies on the use of organic linkers that can form extended, porous, and crystalline structures. Benzoic acid derivatives are common linkers for MOFs, where the carboxylate group coordinates to metal ions or clusters. For this compound to be used as a primary linker, the methyl ester would typically need to be hydrolyzed to the corresponding carboxylic acid, 3-fluoro-4-morpholinobenzoic acid. While this parent acid is known, its application in MOF or COF synthesis has not been reported. The fluorine and morpholino substituents could theoretically modify the electronic properties and pore environment of a resulting framework, but this remains a hypothetical application.
Exploration in Liquid Crystal Development and Optoelectronic Materials
There is no evidence in the scientific literature of this compound being investigated for applications in liquid crystals or optoelectronic materials.
Applications in Advanced Composite Materials and Nanostructured Systems
No research findings are available that describe the application of this compound in the formulation of advanced composite materials or the development of nanostructured systems.
The role of small molecules in composite materials is often as a surface modifier, a plasticizer, or a precursor for a polymer matrix. Without polymerization or specific surface interactions, the direct application of this compound in composites is not apparent from the existing literature. Likewise, there are no reports on its use in the self-assembly of nanostructures or as a component in nanostructured systems.
Emerging Research Directions and Future Challenges for Methyl 3 Fluoro 4 Morpholinobenzoate
Development of Asymmetric Synthesis Routes to Chiral Derivatives
Currently, there is no specific information available in the public domain regarding the development of asymmetric synthesis routes to produce chiral derivatives of Methyl 3-fluoro-4-morpholinobenzoate. Asymmetric synthesis is a critical area in medicinal chemistry for creating stereoisomerically pure compounds, which can have significantly different biological activities. nih.govnih.gov The exploration of chiral catalysts and reagents to introduce stereocenters into the morpholine (B109124) or other parts of the molecule could be a potential area for future investigation. nih.gov
Application in Flow Chemistry and Microreactor Technologies
The application of this compound in flow chemistry and microreactor technologies has not been specifically documented in available research. Flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and potential for automation and scalability. researchgate.netbeilstein-journals.org For related compounds, such as Methyl 3-Fluoro-4-Nitrobenzoate, continuous flow processes have been noted to improve production efficiency and scalability. innospk.com This suggests that similar benefits could be realized for the synthesis and further transformation of this compound.
Exploration of Novel Reactivity and Unconventional Transformations
Addressing Challenges in Large-Scale Synthesis and Process Intensification
Specific challenges and process intensification studies for the large-scale synthesis of this compound have not been publicly reported. In general, scaling up chemical syntheses from the laboratory to industrial production involves overcoming challenges related to reaction conditions, purification, and cost-effectiveness. The use of continuous manufacturing technologies is a common strategy to address these issues. innospk.com
Interdisciplinary Research Integrating this compound with Other Scientific Domains
The most significant area of interdisciplinary research involving this compound is its role as a key intermediate in the synthesis of the antibiotic, Linezolid. researchgate.net Linezolid is an important medication used to treat serious infections caused by Gram-positive bacteria. researchgate.net The synthesis of Linezolid from intermediates like this compound highlights the compound's relevance in medicinal chemistry and pharmaceutical sciences. researchgate.net This connection underscores the importance of this chemical in the broader context of developing therapeutic agents.
Q & A
Q. What are the optimal synthetic routes for Methyl 3-fluoro-4-morpholinobenzoate in laboratory settings?
Methodological Answer: The synthesis typically involves sequential functionalization of the benzoate core. A common approach includes:
- Step 1: Fluorination at the 3-position via electrophilic aromatic substitution using a fluorinating agent (e.g., Selectfluor®) under controlled pH and temperature .
- Step 2: Introduction of the morpholino group at the 4-position through nucleophilic aromatic substitution (SNAr). This requires activation of the aromatic ring (e.g., nitro or halogen leaving groups) and reaction with morpholine under reflux in a polar aprotic solvent like DMF or DMSO .
- Step 3: Esterification of the carboxylic acid precursor using methanol and a catalytic acid (e.g., H₂SO₄) or coupling reagents like DCC/DMAP .
Key Considerations: Use inert atmosphere (N₂/Ar) for moisture-sensitive steps, and monitor reaction progress via TLC or HPLC .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine-induced deshielding at C3, morpholino proton integration at C4) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) or electron ionization (EI-MS) to verify molecular ion peaks and isotopic patterns (e.g., [M+H]⁺ for C₁₂H₁₃FNO₃) .
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and resolve synthetic byproducts (e.g., unreacted intermediates) .
- Fourier-Transform Infrared Spectroscopy (FT-IR): Confirm ester carbonyl stretch (~1720 cm⁻¹) and morpholino C-N vibrations .
Q. How do the fluorine and morpholino substituents influence the compound’s reactivity in downstream reactions?
Methodological Answer:
- Fluorine (Electron-Withdrawing): Activates the aromatic ring for electrophilic substitutions at meta/para positions but deactivates it for nucleophilic attacks. Enhances stability against oxidative degradation .
- Morpholino (Electron-Donating): Steric hindrance from the morpholine ring may slow coupling reactions (e.g., Suzuki-Miyaura). Use bulky palladium catalysts (e.g., Pd(dppf)Cl₂) to mitigate this .
Experimental Design Tip: Conduct computational modeling (DFT) to predict reactive sites and optimize reaction conditions .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian software) .
- Decoupling Experiments: Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in the morpholino region .
- Isotopic Labeling: Synthesize deuterated analogs to isolate specific proton environments (e.g., d₆-DMSO for solvent suppression) .
Case Study: Discrepancies in aromatic proton shifts may arise from conformational flexibility of the morpholino group; variable-temperature NMR can clarify dynamic effects .
Q. What strategies optimize coupling reactions involving the morpholino-substituted benzoate core?
Methodological Answer:
- Catalyst Selection: Use Pd(OAc)₂ with XPhos ligands for Buchwald-Hartwig aminations to avoid deactivation by the morpholino group .
- Solvent Optimization: Employ toluene or dioxane at 80–100°C to balance reaction rate and catalyst stability .
- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 24 h) while maintaining yields >80% .
Data Contradiction Analysis: If yields drop unexpectedly, screen for residual moisture (via Karl Fischer titration) or ligand degradation (via TLC-MS) .
Q. How can low yields during methyl ester hydrolysis to the carboxylic acid be addressed?
Methodological Answer:
- Acidic Conditions: Use H₂SO₄ (conc.) in acetic acid at 60°C for 12 h. Monitor via HPLC to avoid over-hydrolysis .
- Basic Conditions: Employ NaOH (2M) in THF/H₂O (1:1) under reflux. Quench with HCl and extract with ethyl acetate .
Troubleshooting: Low yields may result from steric hindrance; adding phase-transfer catalysts (e.g., TBAB) improves interfacial reactivity .
Q. What in vitro assays are suitable for evaluating bioactivity (e.g., kinase inhibition)?
Methodological Answer:
- Kinase Assays: Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K or mTOR) to measure IC₅₀ values .
- Cellular Uptake Studies: Radiolabel the compound (¹⁴C-methyl group) and quantify intracellular concentrations via scintillation counting .
Advanced Tip: Pair with molecular docking studies to correlate substituent effects (fluorine vs. morpholino) with binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
